molecular formula C7H14ClN3 B2357677 1-tert-butyl-1H-pyrazol-3-amine hydrochloride CAS No. 1305710-82-0

1-tert-butyl-1H-pyrazol-3-amine hydrochloride

Cat. No.: B2357677
CAS No.: 1305710-82-0
M. Wt: 175.66
InChI Key: HFOKZUKRDRIAPD-UHFFFAOYSA-N
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Description

1-tert-butyl-1H-pyrazol-3-amine hydrochloride is a chemical compound with the molecular formula C7H14ClN3 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-butyl-1H-pyrazol-3-amine hydrochloride typically involves the cyclocondensation of acetylenic ketones with hydrazines. One common method includes the reaction of an α,β-ethylenic ketone with p-(4-(tert-butyl)phenyl) hydrazine using copper triflate and 1-butyl-3-methylimidazolium hexafluorophosphate as catalysts . The reaction is carried out in ethanol, providing the desired pyrazole derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of heterogeneous catalysts like Amberlyst-70, which is nontoxic, thermally stable, and cost-effective, is beneficial for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 1-tert-butyl-1H-pyrazol-3-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products Formed: The major products formed from these reactions include various substituted pyrazoles, amine derivatives, and pyrazole oxides, depending on the reaction conditions and reagents used .

Scientific Research Applications

1-tert-butyl-1H-pyrazol-3-amine hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 1-tert-butyl-1H-pyrazol-4-amine hydrochloride
  • 3-tert-butyl-1-phenyl-1H-pyrazol-5-amine
  • 1-tert-butyl-1H-pyrazol-3-amine

Uniqueness: 1-tert-butyl-1H-pyrazol-3-amine hydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific applications .

Properties

IUPAC Name

1-tert-butylpyrazol-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3.ClH/c1-7(2,3)10-5-4-6(8)9-10;/h4-5H,1-3H3,(H2,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFOKZUKRDRIAPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=CC(=N1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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